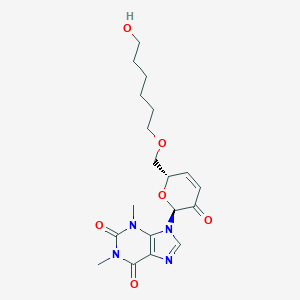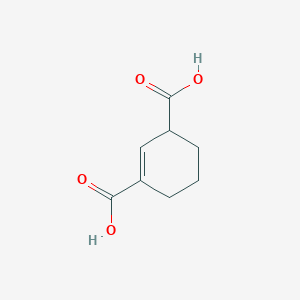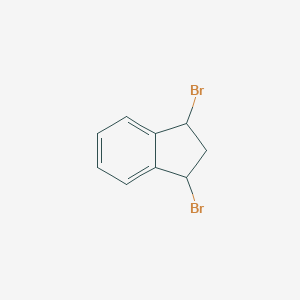
1,3-Dibromoindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromoindane is a chemical compound that belongs to the family of indanes. It is a halogenated indane that is used in scientific research for its unique properties. The compound has been synthesized through various methods and has been used in a range of scientific applications.
Mechanism Of Action
The mechanism of action of 1,3-Dibromoindane is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes. The compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of various compounds.
Biochemical And Physiological Effects
1,3-Dibromoindane has been shown to have various biochemical and physiological effects. The compound has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-tumor properties. In addition, the compound has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
1,3-Dibromoindane has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized. In addition, it has been shown to have a range of biological activities, making it useful for a variety of scientific research applications. However, the compound also has some limitations. It is toxic and must be handled with care. In addition, the compound is relatively expensive, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1,3-Dibromoindane in scientific research. One direction is the further exploration of the compound's biological activities. Another direction is the development of new synthetic methods for the compound. Additionally, the compound could be used as a starting material for the synthesis of new drugs. Finally, the compound could be used in the development of new materials with unique properties.
Conclusion:
1,3-Dibromoindane is a chemical compound that has a range of scientific research applications. It has been synthesized through various methods and has been shown to have a range of biological activities. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 1,3-Dibromoindane is a valuable compound for scientific research and has the potential to contribute to the development of new drugs and materials.
Synthesis Methods
1,3-Dibromoindane can be synthesized through various methods. One of the most commonly used methods is the bromination of indane using bromine in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane. Another method involves the reaction of 1-bromoindane and 3-bromoindane in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane.
Scientific Research Applications
1,3-Dibromoindane has been used in a range of scientific research applications. It has been used as a building block for the synthesis of various compounds. The compound has also been used as a reagent in organic synthesis. In addition, 1,3-Dibromoindane has been used as a starting material for the synthesis of various drugs.
properties
CAS RN |
19922-76-0 |
|---|---|
Product Name |
1,3-Dibromoindane |
Molecular Formula |
C9H8Br2 |
Molecular Weight |
275.97 g/mol |
IUPAC Name |
1,3-dibromo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8Br2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2 |
InChI Key |
HRNJVYHQBDAKQE-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2C1Br)Br |
Canonical SMILES |
C1C(C2=CC=CC=C2C1Br)Br |
synonyms |
1,3-Dibromoindane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



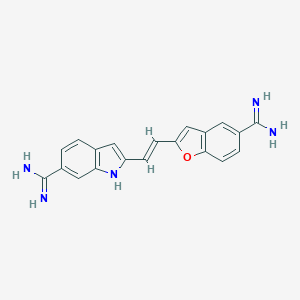
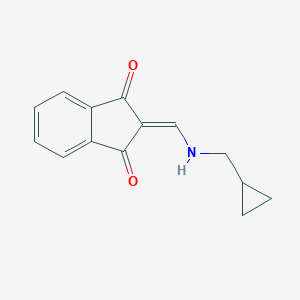
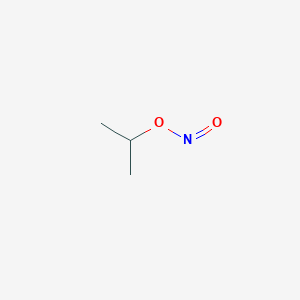
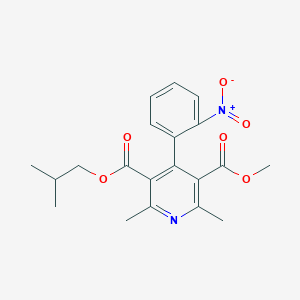
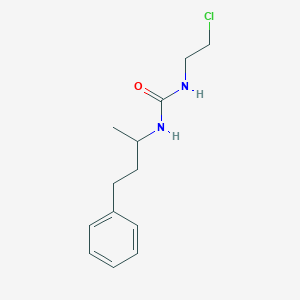
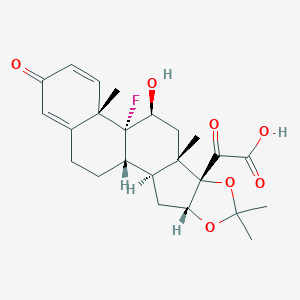
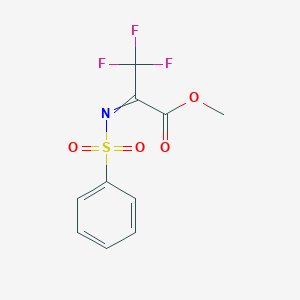
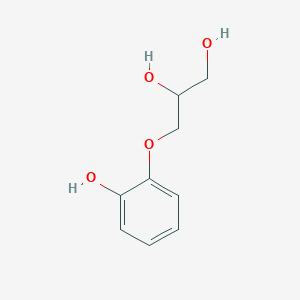
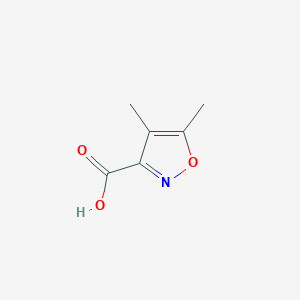
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
